Technical Documentation Center

1-(4-Chloro-2,3-difluorophenyl)ethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chloro-2,3-difluorophenyl)ethanol

Core Science & Biosynthesis

Foundational

1-(4-Chloro-2,3-difluorophenyl)ethanol chemical structure and physical properties

An In-Depth Technical Guide to 1-(4-Chloro-2,3-difluorophenyl)ethanol Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Chloro-2,3-dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-Chloro-2,3-difluorophenyl)ethanol

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Chloro-2,3-difluorophenyl)ethanol, a halogenated secondary alcohol of significant interest in synthetic organic chemistry. Its value is rooted in its role as a versatile chiral building block for constructing more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. This document delineates its chemical structure, physicochemical properties, primary synthetic routes, and analytical characterization, offering field-proven insights for its practical application.

Section 1: Chemical Identity and Structure

1-(4-Chloro-2,3-difluorophenyl)ethanol is an aromatic alcohol characterized by a phenyl ring substituted with one chlorine and two fluorine atoms, and an ethanol side chain. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two distinct enantiomers, (R)- and (S)-1-(4-chloro-2,3-difluorophenyl)ethanol. This chirality is often crucial for the biological activity of downstream products.

The structural arrangement of the halogen atoms on the phenyl ring creates a unique electronic and steric environment, influencing the molecule's reactivity and the properties of its derivatives.

IdentifierValueSource
IUPAC Name 1-(4-Chloro-2,3-difluorophenyl)ethanolN/A
Synonyms 1-(4-chloro-2,3-difluorophenyl)ethan-1-ol[1]
CAS Number 2734777-35-4[1]
Molecular Formula C₈H₇ClF₂O[1]
Molecular Weight 192.59 g/mol N/A
SMILES CC(O)C1=C(F)C(F)=CC(Cl)=C1N/A
InChIKey PPWKAUYARVNWRO-UHFFFAOYSA-NN/A

Section 2: Physicochemical Properties

Experimental data for the specific physical properties of 1-(4-Chloro-2,3-difluorophenyl)ethanol are not extensively documented in publicly available literature. However, properties can be estimated based on structurally similar compounds and computational predictions. These parameters are critical for process design, purification, and formulation.

PropertyValue (Predicted or from Analog)Notes
Appearance Colorless to pale yellow liquidBased on similar phenyl ethanol derivatives.[2]
Boiling Point ~240-260 °C at 760 mmHgPredicted based on analogs like 1-(4-Chlorophenyl)ethanol (240.6 °C) and (S)-2-Chloro-1-(4-fluorophenyl)ethanol (256.6 °C).[3][4]
Density ~1.3 - 1.4 g/cm³Predicted based on analogs.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane, DMSO).Typical for secondary aromatic alcohols.[2]
pKa ~14Predicted value, typical for a secondary alcohol.[2]

Section 3: Synthesis and Manufacturing

The most direct and common route for synthesizing 1-(4-Chloro-2,3-difluorophenyl)ethanol is the reduction of its corresponding ketone precursor, 4'-Chloro-2',3'-difluoroacetophenone. The choice of reducing agent and methodology is critical as it dictates the stereochemical outcome, yield, and purity of the final product.

Causality in Method Selection:

  • Achiral Reduction: For applications where a racemic mixture is acceptable, simple and cost-effective reducing agents like sodium borohydride (NaBH₄) are employed. This method is robust, high-yielding, and easily performed in standard laboratory settings.

  • Asymmetric (Chiral) Reduction: When a specific enantiomer ((R) or (S)) is required for a pharmaceutical application, asymmetric synthesis is necessary. This is typically achieved through biocatalysis (using ketoreductase enzymes) or chemocatalysis (using chiral catalysts like those based on Ruthenium or Rhodium with chiral ligands). Biocatalysis is often preferred for its high enantioselectivity (>99% e.e.), mild reaction conditions, and environmentally friendly profile.[5]

Fig 1: General workflow for the synthesis of the target alcohol.
Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard, self-validating laboratory procedure for the synthesis of racemic 1-(4-Chloro-2,3-difluorophenyl)ethanol.

Materials:

  • 4'-Chloro-2',3'-difluoroacetophenone

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 4'-Chloro-2',3'-difluoroacetophenone (1.0 eq) in methanol in a round-bottom flask with magnetic stirring.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to moderate the exothermic reaction and prevent side reactions.

  • Reduction: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. The slow addition maintains temperature control and prevents excessive foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. This step safely neutralizes the excess borohydride.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). The product will partition into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by silica gel column chromatography if necessary.

Section 4: Analytical and Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. The unique substitution pattern provides a distinct spectral fingerprint.

TechniqueExpected Characteristics
¹H NMR Methyl Protons (-CH₃): A doublet around δ 1.5 ppm, coupled to the methine proton. Methine Proton (-CH-OH): A quartet around δ 5.0 ppm, coupled to the methyl protons. Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. Aromatic Protons: Two complex multiplets in the aromatic region (δ 7.0-7.5 ppm), showing complex splitting patterns due to both H-H and H-F coupling.
¹³C NMR Methyl Carbon (-CH₃): Signal around δ 25 ppm. Methine Carbon (-CH-OH): Signal around δ 70 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. Carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants. The carbons bonded to chlorine and the hydroxyl-bearing ethyl group will also show characteristic shifts.
IR Spectroscopy O-H Stretch: A strong, broad band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol. C-H Stretch (sp³): Bands just below 3000 cm⁻¹. C-H Stretch (sp²): Bands just above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region. C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically 1000-1300 cm⁻¹ for C-F.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.59). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak. Fragmentation: Common fragmentation patterns include the loss of a methyl group (M-15) and the loss of water (M-18).

Section 5: Applications in Research and Development

The primary value of 1-(4-Chloro-2,3-difluorophenyl)ethanol lies in its function as a chiral intermediate for synthesizing high-value, biologically active molecules. The presence of multiple halogen atoms can enhance metabolic stability and binding affinity of the final API.

  • Pharmaceutical Synthesis: Structurally related compounds, such as 2-chloro-1-(3,4-difluorophenyl)ethanol, are documented as key intermediates in the synthesis of antithrombotic agents like Ticagrelor.[5][6] This suggests a high potential for 1-(4-Chloro-2,3-difluorophenyl)ethanol to be used in the development of novel cardiovascular, antifungal, or anticancer drugs where a difluorochloro-substituted phenyl moiety is desired.

  • Agrochemicals: The fluorinated phenyl scaffold is a common feature in modern fungicides and herbicides.[7] This compound serves as a precursor for building complex heterocyclic systems that form the core of next-generation crop protection agents.

Fig 2: Role as a precursor in chemical synthesis pathways.

Section 6: Safety and Handling

Hazard Identification:

  • May be harmful if swallowed or in contact with skin.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

GHS Hazard Statements (Anticipated)Precautionary Statements (Recommended)
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanol | CAS#:40852-96-8. Retrieved from [Link]

  • Shinsei Chemical Company Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-Chloro-2-fluorophenyl)ethanol | 933673-55-3. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Solution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient whole-cell biosynthesis of (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol from 2-chloro-1-(3,4-difluoro- phenyl) ethanone in a sustainable reaction system | Request PDF. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • PubChem. (n.d.). (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Retrieved from [Link]

  • NextSDS. (n.d.). (1R)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

1-(4-Chloro-2,3-difluorophenyl)ethanol CAS number and exact molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Chloro-2,3-difluorophenyl)ethanol is a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2,3-difluorophenyl)ethanol is a halogenated aromatic alcohol of significant interest in synthetic and medicinal chemistry. Its structural complexity, featuring a stereogenic center and a poly-substituted phenyl ring with both chloro and fluoro groups, makes it a valuable chiral building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected analytical characterization, and potential applications, particularly in the realm of pharmaceutical development. The strategic placement of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like this key targets for investigation.

Compound Identification and Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. The fundamental properties of 1-(4-Chloro-2,3-difluorophenyl)ethanol are summarized below.

PropertyValueSource
CAS Number 2734777-35-4
Molecular Formula C₈H₇ClF₂O
Nominal Molecular Weight 192.59 g/mol
Exact Molecular Weight 192.01532 g/mol
Synonyms 1-(4-chloro-2,3-difluorophenyl)ethan-1-ol
InChI Key PPWKAUYARVNWRO-UHFFFAOYSA-N
InChI 1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3

Proposed Synthesis: Asymmetric Reduction of a Prochiral Ketone

The most direct and widely adopted method for synthesizing chiral alcohols such as 1-(4-Chloro-2,3-difluorophenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(4-chloro-2,3-difluorophenyl)ethanone. This transformation can be achieved through both chemocatalytic and biocatalytic means, offering high enantioselectivity.[1][2]

Experimental Protocol: Biocatalytic Reduction

Biocatalytic reductions are often favored for their high efficiency, mild reaction conditions, and environmental compatibility.[1] A plausible enzymatic reduction protocol is detailed below, adapted from established procedures for structurally similar ketones.[3][4]

Materials:

  • 1-(4-chloro-2,3-difluorophenyl)ethanone

  • A suitable ketoreductase (KRED) enzyme or a whole-cell system expressing a KRED with appropriate stereoselectivity (e.g., from Paraburkholderia phymatum or other microbial sources)[5]

  • Isopropanol (IPA) as a co-solvent and sacrificial hydrogen donor

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration (if using an isolated enzyme)

  • D-Glucose

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Addition of Reagents: To the buffer, add D-glucose, the cofactor (NADP⁺ or NAD⁺), and the cofactor-regenerating enzyme (GDH), if required.

  • Enzyme Addition: Introduce the ketoreductase enzyme or the whole-cell biocatalyst.

  • Substrate Addition: Dissolve 1-(4-chloro-2,3-difluorophenyl)ethanone in isopropanol and add it to the reaction mixture. The use of a co-solvent like isopropanol can improve substrate solubility and also serve as a sacrificial hydrogen donor for cofactor regeneration.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation for a period of 12-48 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched 1-(4-Chloro-2,3-difluorophenyl)ethanol.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_purification Product Isolation Buffer Phosphate Buffer Reaction Reaction Vessel (25-35°C, 12-48h) Buffer->Reaction Cofactor Cofactor (NAD(P)+) Cofactor->Reaction Regen Cofactor Regeneration System Regen->Reaction Ketone 1-(4-chloro-2,3-difluorophenyl)ethanone in IPA Ketone->Reaction KRED Ketoreductase (KRED) KRED->Reaction Extraction Liquid-Liquid Extraction (Ethyl Acetate) Reaction->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Pure 1-(4-Chloro-2,3- difluorophenyl)ethanol Chromatography->Product

Caption: Biocatalytic synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Methyl Protons (-CH₃): A doublet around 1.5 ppm due to coupling with the adjacent methine proton.

  • Methine Proton (-CH(OH)): A quartet around 5.0 ppm due to coupling with the three methyl protons. This signal may be further split by coupling to the adjacent aromatic proton.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 2.0 and 4.0 ppm.

  • Aromatic Protons: Two doublets or more complex multiplets in the aromatic region (around 7.0-7.5 ppm), corresponding to the two protons on the phenyl ring. The coupling patterns will be influenced by both fluorine and chlorine substituents.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around 25 ppm.

  • Methine Carbon (-CH(OH)): A signal around 70 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (110-150 ppm). The carbons directly bonded to fluorine will exhibit large C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A strong, broad band in the region of 3200-3500 cm⁻¹, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.[6]

  • C-H Stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.

  • C-H Stretch (aromatic): Bands in the 3000-3100 cm⁻¹ region.

  • C=C Stretch (aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region.[6]

  • C-F Stretch: Strong bands typically in the 1000-1400 cm⁻¹ region.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact molecular weight (192.01532 for C₈H₇³⁵ClF₂O).

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the loss of the methyl group (M-15).

Potential Applications in Drug Development

Halogenated chiral alcohols are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[2] The presence and specific positioning of chlorine and fluorine atoms in 1-(4-Chloro-2,3-difluorophenyl)ethanol suggest its potential utility in several areas of medicinal chemistry.

  • Chiral Building Block: As a chiral molecule, it can be used to synthesize enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

  • Modulation of Physicochemical Properties: Fluorine and chlorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoro substitution pattern, in particular, can act as a bioisostere for other functional groups and influence hydrogen bonding capabilities.

  • Intermediate for APIs: Structurally similar compounds, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, are known key intermediates in the synthesis of drugs like Ticagrelor, an antiplatelet medication.[3][4][5] It is plausible that 1-(4-Chloro-2,3-difluorophenyl)ethanol could serve as a precursor for novel APIs with applications in cardiovascular, anti-fungal, or other therapeutic areas.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(4-Chloro-2,3-difluorophenyl)ethanol represents a promising, yet underexplored, building block for the synthesis of novel, high-value chemical entities. Its unique combination of a chiral center and a specifically halogenated aromatic ring provides a versatile scaffold for the development of new pharmaceuticals and agrochemicals. The proposed biocatalytic synthesis offers a green and efficient route to this compound in an enantiomerically pure form. Further research into its applications is warranted and is likely to uncover its potential in various areas of chemical and pharmaceutical sciences.

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet - Ethanol (99.5). [Link]

  • Guo, X., et al. (2017). Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. Organic Process Research & Development, 21(10), 1595-1601. [Link]

  • Applichem. 1-(4-Chloro-2-fluorophenyl)ethanol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 1-(4-Chlorophenyl)-2,2-difluoro-2-(4-morpholinylsulfonyl)ethanol. [Link]

  • Google Patents. CN107641072B - Method for preparing (S) -2-chloro-1- (3, 4-difluorophenyl) ethanol.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethanol. [Link]

  • American Chemical Society. Development of a practical enzymatic process for preparation of (S)-2-Chloro-1-(3, 4-difluorophenyl) ethanol. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • PubChem. CID 161031635. [Link]

  • Nelson Labs. Identification of E&L compounds. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ACS Publications. Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP002340. [Link]

  • NIST. Ethanol IR Spectrum. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MassBank.jp. MassBank3. [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. [Link]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safety Data Sheet for 1-(4-Chloro-2,3-difluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive toxicological overview and a predictive safety data sheet for the novel c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive toxicological overview and a predictive safety data sheet for the novel chemical entity, 1-(4-Chloro-2,3-difluorophenyl)ethanol. Given the limited publicly available experimental data on this specific molecule, this document employs a robust, evidence-based approach, leveraging data from structurally similar compounds and established toxicological principles to forecast its likely hazard profile. This guide is intended to empower researchers and drug development professionals with a sound framework for risk assessment and to outline a clear strategy for empirical toxicological testing.

Introduction and Physicochemical Characterization

1-(4-Chloro-2,3-difluorophenyl)ethanol is a halogenated aromatic alcohol. Its structure suggests potential utility as an intermediate in the synthesis of pharmaceuticals or other complex organic molecules. As with any novel chemical, a thorough understanding of its potential toxicity is paramount before its widespread use in a laboratory or industrial setting. This guide provides a proactive assessment of its likely hazards and a roadmap for its empirical toxicological evaluation.

Table 1: Physicochemical Properties of 1-(4-Chloro-2,3-difluorophenyl)ethanol

PropertyValueSource
Chemical Formula C₈H₇ClF₂OSigma-Aldrich[1]
Molecular Weight 192.59 g/mol Sigma-Aldrich[1]
CAS Number 2734777-35-4Sigma-Aldrich
Appearance Predicted to be a liquid or low-melting solidInferred from similar compounds
Predicted LogP ~2.5Inferred from similar compounds
Predicted Boiling Point >200 °C at 760 mmHgInferred from similar compounds
Predicted Solubility Poorly soluble in water; soluble in organic solventsInferred from chemical structure

Predictive Toxicology and Hazard Identification

In the absence of direct toxicological data, a structural analogue analysis is a valuable tool for predicting the potential hazards of a new chemical entity.

Structural Analogue Analysis

The toxicity of 1-(4-Chloro-2,3-difluorophenyl)ethanol can be inferred by examining related compounds:

  • Substituted Phenols: This broad class of compounds exhibits a range of toxicities, often related to their lipophilicity (log K(ow)) and electronic properties.[2][3][4] Some substituted phenols are known to be skin and eye irritants, and some have been shown to have systemic effects, including on the liver and thyroid.[5] The presence of halogen atoms on the phenyl ring can influence the metabolic pathways and potential for bioaccumulation.[5]

  • 1-(4-Chlorophenyl)ethanol: This simpler analogue is classified as causing skin and eye irritation and may cause respiratory irritation.[6][7] It is also harmful if swallowed.[6]

  • Fluorinated Aromatic Compounds: The introduction of fluorine atoms can alter the metabolic stability and biological activity of a molecule. While often enhancing therapeutic efficacy in drug design, it can also lead to unexpected toxicities.

Based on these analogues, it is prudent to assume that 1-(4-Chloro-2,3-difluorophenyl)ethanol may be a skin, eye, and respiratory tract irritant, and may be harmful if ingested.

Proposed GHS Classification

Based on the analogue analysis, a provisional Globally Harmonized System (GHS) classification for 1-(4-Chloro-2,3-difluorophenyl)ethanol is proposed below.[8][9][10][11][12] This classification should be confirmed with empirical testing.

Table 2: Proposed GHS Classification

Hazard ClassHazard CategorySignal WordHazard StatementPictogram
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritationGHS07
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3WarningH335: May cause respiratory irritationGHS07

Recommended Toxicological Testing Strategy

A tiered approach to toxicological testing is recommended, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Toxicity Screening

In vitro methods offer a rapid and cost-effective means of initial toxicity screening, reducing the reliance on animal testing.[13][14][15]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 1-(4-Chloro-2,3-difluorophenyl)ethanol in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Plate cells in 96-well plate compound_prep Prepare serial dilutions of test compound treat_cells Treat cells with compound for 24/48h compound_prep->treat_cells Add to cells add_mtt Add MTT solution treat_cells->add_mtt Incubate dissolve_formazan Dissolve formazan crystals add_mtt->dissolve_formazan Incubate 4h read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance Measure calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for MTT cytotoxicity assay.

In Vivo Toxicity Assessment

If in vitro screening suggests potential toxicity, or if required for regulatory purposes, in vivo studies should be conducted following established guidelines to minimize animal use.[16][17]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD₅₀ of a substance with a minimal number of animals.[18][19]

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats), nulliparous and non-pregnant.[16]

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard laboratory diet and water.[16] Acclimatize animals for at least 5 days before dosing.

  • Dose Selection: The first animal is dosed at a level just below the best estimate of the LD₅₀. If no estimate is available, a default starting dose of 175 mg/kg is used.

  • Dosing and Observation: Administer the compound by gavage. Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity.

  • Sequential Dosing:

    • If the first animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the first animal dies, the dose for the next animal is decreased by a factor of 3.2.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method from the survival/death outcomes of the sequentially dosed animals.

dot

OECD_425_Workflow start Start: Dose first animal observe Observe for 14 days start->observe outcome Outcome? observe->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose continue_testing Continue until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 continue_testing->calculate_ld50

Caption: OECD 425 Up-and-Down Procedure workflow.

Hypothetical Safety Data Sheet (SDS)

SAFETY DATA SHEET: 1-(4-Chloro-2,3-difluorophenyl)ethanol

This SDS is a predictive document based on structural analogues and should be updated with empirical data as it becomes available.

SECTION 1: Identification

  • Product Name: 1-(4-Chloro-2,3-difluorophenyl)ethanol

  • CAS No.: 2734777-35-4

  • Recommended Use: For research and development purposes only.

SECTION 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Corrosion/Irritation (Category 2)

    • Serious Eye Damage/Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

  • Label Elements:

    • Pictogram:

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SECTION 3: Composition/Information on Ingredients

  • Substance Name: 1-(4-Chloro-2,3-difluorophenyl)ethanol

  • CAS No.: 2734777-35-4

  • Purity: ≥95%

SECTION 4: First-Aid Measures

  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, hydrogen chloride gas, hydrogen fluoride.

SECTION 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.

SECTION 8: Exposure Controls/Personal Protection

  • Engineering Controls: Handle in accordance with good industrial hygiene and safety practice. Use a well-ventilated area.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves.

    • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.

SECTION 9: Physical and Chemical Properties

  • (See Table 1)

SECTION 10: Stability and Reactivity

  • Reactivity: No data available

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents.

SECTION 11: Toxicological Information

  • Acute Toxicity: No data available for this specific compound. Predicted to be harmful if swallowed.

  • Skin Corrosion/Irritation: No data available. Predicted to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: No data available. Predicted to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: No data available. Predicted to cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

SECTION 12: Ecological Information

  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

SECTION 13: Disposal Considerations

  • Waste Treatment Methods: Offer surplus and non-recyclable solutions to a licensed disposal company.

SECTION 14: Transport Information

  • DOT (US): Not regulated as a hazardous material.

  • IATA: Not regulated as a hazardous material.

  • IMDG: Not regulated as a hazardous material.

SECTION 15: Regulatory Information

  • This product is for research and development use only. It is not on the TSCA Inventory.

SECTION 16: Other Information

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication.

Conclusion

While direct toxicological data for 1-(4-Chloro-2,3-difluorophenyl)ethanol is not yet available, a predictive assessment based on structural analogues provides a solid foundation for its safe handling and for designing a comprehensive empirical testing strategy. It is recommended that this compound be treated as a hazardous substance, with appropriate personal protective equipment being used at all times. The in vitro and in vivo testing strategies outlined in this guide provide a clear path forward for definitively characterizing its toxicity profile.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization.
  • Using the GHS - Safe Work Australia.
  • Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois.
  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia.
  • Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs - European Union.
  • Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10).
  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17).
  • In Vitro Cytotoxicity Assay - Alfa Cytology.
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30).
  • OECD Test Guideline 425 - National Toxicology Program.
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines - Benchchem.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace.
  • Acute toxicity of substituted phenols to Rana japonica tadpoles and mechanism-based quantitative structure-activity relationship (QSAR) study - PubMed. (2001, July 15).
  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed. (2002, September 15).
  • Risk management scope for certain substituted phenols - Canada.ca. (2024, January 12).
  • Draft screening assessment - Substituted Phenols Group - Canada.ca. (2024, January 12).
  • Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent waters - PubMed. (2006, February 15).
  • 1-(4-Chloro-2,3-difluorophenyl)ethanol - Sigma-Aldrich.
  • 1-(4-Chloro-2,3-difluorophenyl)ethanol | 2734777-35-4.
  • 1-(4-Chlorophenyl)ethanol - Safety Data Sheet - ChemicalBook. (2025, July 5).
  • 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Chloro-2,3-difluorophenyl)ethanol as a Versatile Intermediate in API Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic pathways, scalable protocols, and application in Galectin-3 (Gal-3) inhibitor synthesis. Executive Summary The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic pathways, scalable protocols, and application in Galectin-3 (Gal-3) inhibitor synthesis.

Executive Summary

The compound 1-(4-Chloro-2,3-difluorophenyl)ethanol (CDFE) has emerged as a highly privileged chiral building block in modern active pharmaceutical ingredient (API) synthesis [3]. Its unique halogen substitution pattern (a 4-chloro-2,3-difluoro motif) provides critical stereoelectronic properties, enhancing metabolic stability and lipophilic ligand efficiency.

CDFE is primarily utilized in two divergent synthetic pathways:

  • The Alkyne Pathway: Oxidation to the corresponding acetophenone, followed by homologation to a terminal alkyne. This alkyne is a mandatory precursor for Cu-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry, extensively used to synthesize the 4-(4-chloro-2,3-difluorophenyl)-1H-1,2,3-triazole pharmacophore found in clinical-stage Galectin-3 (Gal-3) inhibitors [1, 2].

  • The Chiral Amine Pathway: Stereoinversion via the Mitsunobu reaction to yield chiral azides, which are subsequently reduced to 1-arylethylamines—key motifs in kinase inhibitors and CNS-active agents.

This application note details the causality behind reagent selection, provides self-validating experimental protocols, and maps the synthetic divergence of CDFE.

Mechanistic Pathways & Causal Explanations

Pathway A: Oxidation and Homologation (The Gal-3 Inhibitor Route)

To incorporate the 4-chloro-2,3-difluorophenyl group into a triazole ring (a hallmark of potent Gal-3 inhibitors developed by Idorsia and Bristol-Myers Squibb[1, 2]), CDFE must first be converted to a terminal alkyne.

  • Causality in Oxidation: We employ a TEMPO/NaOCl (Bleach) catalytic system rather than traditional chromium or Swern oxidations. TEMPO oxidation is highly chemoselective, avoids toxic heavy metals, operates at mild temperatures (0–5 °C), and prevents the over-oxidation or cleavage of the sensitive fluorinated aromatic ring.

  • Causality in Homologation: The resulting 1-(4-Chloro-2,3-difluorophenyl)ethanone is subjected to the Bestmann-Ohira Homologation . We specifically avoid the Corey-Fuchs reaction because the strong base (e.g., n-BuLi) required in the latter can trigger unwanted nucleophilic aromatic substitution (S_NAr) at the highly electrophilic fluorinated positions. The Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) operates under mild basic conditions (K₂CO₃/MeOH), preserving the integrity of the aryl halides.

Pathway B: Stereoinversion to Chiral Amines

For APIs requiring a chiral amine, the direct displacement of the hydroxyl group is prone to racemization.

  • Causality in Azidation: We utilize the Mitsunobu reaction with diphenylphosphoryl azide (DPPA). The activation of the hydroxyl group by triphenylphosphine and DIAD ensures a clean S_N2 displacement, resulting in complete inversion of the stereocenter. This is a self-validating step: polarimetry or chiral HPLC can immediately confirm the enantiomeric excess (ee%) before proceeding to the Staudinger reduction.

Workflow A 1-(4-Chloro-2,3- difluorophenyl)ethanol B 1-(4-Chloro-2,3- difluorophenyl)ethanone A->B Oxidation (TEMPO/NaOCl) D Chiral Azide (Stereoinversion) A->D Mitsunobu Reaction (DPPA) C Terminal Alkyne (Click Precursor) B->C Bestmann-Ohira Homologation F Galectin-3 Inhibitors (Triazole-linked) C->F CuAAC Click Reaction E Chiral Amine (Pharmacophore) D->E Staudinger Reduction

Synthetic divergence of 1-(4-Chloro-2,3-difluorophenyl)ethanol into Alkyne and Amine pathways.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: TEMPO-Mediated Oxidation to Acetophenone

Objective: Convert CDFE to 1-(4-Chloro-2,3-difluorophenyl)ethanone.

  • Setup: Dissolve CDFE (10.0 g, 51.9 mmol) in dichloromethane (DCM, 100 mL). Add TEMPO (0.08 g, 0.52 mmol) and aqueous KBr (0.5 M, 10 mL). Cool the biphasic mixture to 0 °C.

  • Execution: Dropwise add aqueous NaOCl (10-12% active chlorine, 40 mL) buffered to pH 8.6 with NaHCO₃ over 30 minutes. Maintain internal temperature < 5 °C.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active starting material spot (R_f ~0.3) disappears, replaced by a higher R_f spot (~0.6).

  • Workup: Separate the organic layer, wash with 10% aqueous Na₂S₂O₃ to quench residual oxidant, dry over MgSO₄, and concentrate in vacuo.

  • Yield: ~9.4 g (95%) of pale yellow oil.

Protocol 2: Bestmann-Ohira Homologation to Terminal Alkyne

Objective: Synthesize 1-chloro-2,3-difluoro-4-ethynylbenzene for Gal-3 inhibitor Click chemistry.

  • Setup: Dissolve the acetophenone from Protocol 1 (9.0 g, 47.2 mmol) in anhydrous methanol (90 mL). Add K₂CO₃ (13.0 g, 94.4 mmol).

  • Execution: Add the Bestmann-Ohira reagent (10.9 g, 56.6 mmol) dropwise at room temperature under N₂. Stir for 12 hours.

  • Validation (In-Process): ¹H NMR of an aliquot should show the disappearance of the methyl ketone singlet (~2.6 ppm) and the appearance of a terminal alkyne proton (~3.3 ppm, singlet).

  • Workup: Dilute with diethyl ether (150 mL), wash with water (3 x 50 mL) and brine. Dry over Na₂SO₄ and carefully concentrate (product is volatile).

  • Purification: Flash chromatography (100% Hexanes).

Mechanism K Acetophenone Derivative I1 Anion Intermediate K->I1 Base (K2CO3/MeOH) B Bestmann-Ohira Reagent (Dimethyl (diazomethyl)phosphonate) B->I1 Base I2 Oxaphosphetane Intermediate I1->I2 Cycloaddition A Terminal Alkyne I2->A Elimination of Dialkyl Phosphate

Mechanistic cycle of the Bestmann-Ohira Homologation from acetophenone to terminal alkyne.

Protocol 3: Enantioselective Mitsunobu Azidation

Objective: Convert (R)-CDFE to (S)-1-(1-azidoethyl)-4-chloro-2,3-difluorobenzene.

  • Setup: Dissolve (R)-CDFE (5.0 g, 25.9 mmol) and PPh₃ (8.1 g, 31.1 mmol) in anhydrous THF (50 mL) at 0 °C under N₂.

  • Execution: Add diisopropyl azodicarboxylate (DIAD, 6.3 g, 31.1 mmol) dropwise. Stir for 15 minutes. Add DPPA (8.5 g, 31.1 mmol) dropwise. Allow to warm to room temperature and stir for 4 hours.

  • Validation (In-Process): IR spectroscopy of the crude mixture must show a strong azide stretching band at ~2100 cm⁻¹.

  • Workup: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and analytical metrics for the transformation of CDFE into its downstream API intermediates.

TransformationReagent SystemTemp (°C)Reaction TimeIsolated Yield (%)Enantiomeric Excess (ee%)Key Analytical Marker
Oxidation TEMPO, NaOCl, KBr0–50.5 h95%N/A (Achiral)Disappearance of OH stretch (IR)
Homologation Bestmann-Ohira, K₂CO₃20–2512 h82%N/A (Achiral)Alkyne C-H at ~3.3 ppm (¹H NMR)
Mitsunobu Azidation DPPA, PPh₃, DIAD0 to 254 h88%>98% (Inversion)Azide stretch at ~2100 cm⁻¹ (IR)
Staudinger Reduction PPh₃, H₂O, THF25 to 606 h91%>98% (Retention)Amine N-H stretch at ~3300 cm⁻¹

References

  • Liu, C. et al. "Identification of Monosaccharide Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors of Human and Mouse Galectin-3." Journal of Medicinal Chemistry, 2022. URL:[Link] [1]

  • Bolli, M. et al. "Triazolyl-methyl substituted alpha-d-galactopyranoside derivatives." WO2022184755A1, Idorsia Pharmaceuticals Ltd, 2022. URL: [2]
Application

Application Note: A Robust Method for the Chiral HPLC Separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol Enantiomers

Abstract This application note presents a detailed and optimized protocol for the enantioselective separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol using chiral High-Performance Liquid Chromatography (HPLC). The accu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and optimized protocol for the enantioselective separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol using chiral High-Performance Liquid Chromatography (HPLC). The accurate determination of enantiomeric purity for this compound is critical, as it serves as a key chiral building block in the synthesis of various pharmaceutically active molecules. This guide provides a comprehensive methodology, from the selection of the chiral stationary phase and mobile phase optimization to sample preparation and data analysis. The described method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, demonstrating excellent resolution and peak symmetry for the (R)- and (S)-enantiomers. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the chiral analysis of this and structurally related compounds.

Introduction: The Significance of Chiral Purity

1-(4-Chloro-2,3-difluorophenyl)ethanol is a chiral alcohol whose stereochemistry is often a determining factor in the biological activity and safety profile of the final drug product.[1][2] In drug development, enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) often mandate the marketing of single-enantiomer drugs to ensure safety and efficacy.[3] This necessitates the development of robust analytical methods to accurately quantify the enantiomeric excess (e.e.) of chiral intermediates like 1-(4-Chloro-2,3-difluorophenyl)ethanol.

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is a predominant technique for the separation and analysis of enantiomers.[4][5] The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] The differential stability of these complexes leads to different retention times for each enantiomer, enabling their separation and quantification.[3]

This guide provides a detailed protocol for the successful chiral separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol, leveraging the broad applicability of polysaccharide-based CSPs.

The Science of Separation: Choosing the Right Tools

The success of a chiral separation hinges on the selection of an appropriate CSP and mobile phase.[5] A systematic screening approach is often the most efficient way to identify the optimal conditions.[7]

The Chiral Stationary Phase (CSP): A Polysaccharide-Based Approach

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated remarkable versatility and a high success rate in resolving a wide array of chiral compounds, including alcohols.[3][8] These CSPs function by creating "chiral pockets" within their polymeric structure, allowing analytes to partition and interact through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[6]

For the separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol, a column such as the Chiralcel® OD-H or a similar amylose or cellulose-based phase is recommended as a starting point.[8] These phases have proven effective for the resolution of structurally analogous compounds like 1-phenylethanol.[8]

Mobile Phase Selection and Optimization

In normal phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol or ethanol).[5] The ratio of these components is a critical parameter for optimizing the separation.

  • Increasing the polar modifier concentration generally decreases retention times but can also impact selectivity.

  • Decreasing the polar modifier concentration typically increases retention and can improve resolution, but may lead to broader peaks.

A screening of different ratios, for instance, 95:5, 90:10, and 80:20 (v/v) n-hexane/2-propanol, is a standard approach to find the optimal balance between resolution and analysis time.[5][8]

Experimental Workflow and Protocols

The following sections provide a step-by-step guide for the chiral separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol.

Visualizing the Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C HPLC System Equilibration A->C Equilibrate System B Sample Preparation D Sample Injection B->D Inject Sample C->D E Chromatographic Separation D->E F Data Acquisition E->F Detect Signal G Peak Integration & Analysis F->G H Enantiomeric Excess (e.e.) Calculation G->H

Caption: Workflow for Chiral HPLC Analysis.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh a small amount of the 1-(4-Chloro-2,3-difluorophenyl)ethanol sample and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.[8]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[8]

  • Vialing: Transfer the filtered sample into an appropriate HPLC vial for analysis.

Protocol 2: HPLC Method and Parameters

The following table outlines the recommended starting parameters for the chiral separation. These may require further optimization based on the specific column and HPLC system used.

ParameterRecommended ConditionRationale
HPLC System Standard HPLC/UHPLC with UV DetectorA standard system is sufficient for this analysis.[8]
Chiral Stationary Phase Chiralcel® OD-H (5 µm, 4.6 x 250 mm) or equivalentPolysaccharide-based CSPs are highly effective for resolving chiral alcohols.[7][8]
Mobile Phase n-Hexane / 2-Propanol (95:5 v/v)A common mobile phase for normal phase chiral separations, providing good selectivity.[8] The ratio can be adjusted to optimize resolution and analysis time.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence selectivity; maintaining a constant temperature ensures reproducibility.
Detection Wavelength 220 nm or wavelength of maximum absorbanceThe phenyl group in the analyte allows for strong UV absorbance.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Data Analysis and Interpretation
  • Peak Identification: After the chromatographic run, two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed. The order of elution will depend on the specific CSP used.

  • Integration: Integrate the area of each peak.

  • Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated using the following formula:

    e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results and Troubleshooting

A successful separation will show two baseline-resolved peaks with a resolution (Rs) value greater than 1.5.[8] If the separation is not optimal, consider the following troubleshooting steps:

  • Poor Resolution:

    • Decrease the percentage of the polar modifier (2-propanol) in the mobile phase.[7]

    • Decrease the flow rate to increase the interaction time with the CSP.

    • Try a different polysaccharide-based CSP (e.g., Chiralpak® AD-H).[5]

  • Long Retention Times:

    • Increase the percentage of the polar modifier in the mobile phase.[7]

  • Peak Tailing:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Check for column contamination or degradation.

Conclusion

The method detailed in this application note provides a robust and reliable starting point for the chiral separation of 1-(4-Chloro-2,3-difluorophenyl)ethanol enantiomers. By leveraging a polysaccharide-based chiral stationary phase and optimizing the normal phase mobile phase composition, researchers can achieve accurate and reproducible quantification of enantiomeric purity. This is a critical step in the development of safe and effective pharmaceutical products.[1] The principles and protocols outlined here can be readily adapted for other structurally similar chiral alcohols.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem.
  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(4-Chlorophenyl)ethanol - Benchchem.
  • Chiral Method Development Str
  • Efficient method development for chiral separ
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß- phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral st
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chrom
  • Chiral Stationary Phases for Liquid Chrom
  • Chiral Separations | LCGC Intern
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development of Practical Chiral Stationary Phases for Chromatography and Their Applic
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of 1-(4-Chloro-2,3-difluorophenyl)ethanol

Welcome to the Technical Support Center for the chiral resolution of 1-(4-Chloro-2,3-difluorophenyl)ethanol . As a chiral secondary alcohol with a highly electron-deficient aromatic ring, this molecule presents unique st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of 1-(4-Chloro-2,3-difluorophenyl)ethanol . As a chiral secondary alcohol with a highly electron-deficient aromatic ring, this molecule presents unique stereochemical challenges. The strongly electron-withdrawing halogen substituents (chloro and fluoro groups) increase the acidity of the benzylic proton and alter the nucleophilicity of the hydroxyl group, directly impacting both biocatalytic reaction kinetics and chromatographic retention behaviors.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs for the two most robust resolution methodologies used in drug development: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC) .

Module 1: Biocatalytic Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution utilizes lipases to selectively acylate one enantiomer of a racemic mixture. For secondary alcohols like 1-(4-Chloro-2,3-difluorophenyl)ethanol, Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is the industry standard [1], [2]. According to the Kazlauskas rule, the stereochemical binding pocket of CALB highly favors the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Self-Validating EKR Protocol

This protocol is designed to be self-validating; you can confirm success at Step 4 by observing a 50% plateau in substrate conversion via GC/HPLC.

  • Substrate Preparation: Dissolve 50 mmol of racemic 1-(4-Chloro-2,3-difluorophenyl)ethanol in 100 mL of anhydrous hexane or toluene. Causality: Anhydrous apolar solvents maintain the enzyme's hydration shell in its active conformation while preventing the hydrolysis of the acyl donor [1].

  • Biocatalyst Addition: Add 500 mg of immobilized CALB (Novozym 435).

  • Acyl Donor Addition: Add 150 mmol (3 equivalents) of vinyl acetate. Causality: Vinyl acetate is chosen because its byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This irreversible tautomerization prevents the reverse reaction, driving the resolution forward thermodynamically.

  • Incubation & Monitoring: Stir the suspension at 150–200 rpm at 45 °C. Monitor the reaction via chiral GC or HPLC. The reaction should plateau at exactly 50% conversion.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the resulting (R)-1-(4-Chloro-2,3-difluorophenyl)ethyl acetate and the unreacted (S)-alcohol using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

  • Hydrolysis: To recover the (R)-alcohol, dissolve the (R)-acetate in methanol, add 2 equivalents of K₂CO₃, and stir at room temperature for 4 hours.

EKR_Workflow A Racemic 1-(4-Cl-2,3-diF-phenyl)ethanol B CALB + Vinyl Acetate (Hexane, 45°C, 200 rpm) A->B C (R)-Acetate + (S)-Alcohol + Acetaldehyde B->C Kinetic Resolution D Silica Gel Chromatography C->D E (R)-Acetate D->E F (S)-Alcohol D->F G K2CO3 / MeOH Hydrolysis E->G H (R)-Alcohol G->H

Fig 1. Enzymatic Kinetic Resolution (EKR) workflow for halogenated phenylethanols.

EKR Troubleshooting & FAQs

Q: My EKR reaction is stalling at 20-30% conversion. What is causing this? A: This is typically caused by enzyme deactivation due to localized pH drops. If your solvent or substrate contains trace moisture, the vinyl acetate will undergo non-enzymatic hydrolysis to yield acetic acid. Acetic acid lowers the pH within the micro-pores of the acrylic resin supporting the CALB, denaturing the enzyme. Solution: Dry your solvent over 4Å molecular sieves prior to use and ensure the substrate is rigorously anhydrous.

Q: I achieved 50% conversion, but the enantiomeric excess (ee) of the (S)-alcohol is only 85%. How can I improve this? A: The enantioselectivity (E-value) of the enzyme is temperature-dependent. While 45 °C provides rapid kinetics [2], it increases the flexibility of the enzyme's binding pocket, allowing the "wrong" (S)-enantiomer to occasionally bind and react. Solution: Lower the reaction temperature to 25–30 °C. This increases the rigidity of the active site, exponentially increasing the E-value, albeit at the cost of a longer reaction time.

Q: Can I use dynamic kinetic resolution (DKR) to get 100% yield of one enantiomer? A: Yes, but it requires a racemization catalyst compatible with the lipase. Ruthenium-based catalysts (e.g., Shvo's catalyst) or Niobium salts [1] can continuously racemize the unreacted (S)-alcohol back into the (R)-alcohol during the reaction, theoretically allowing a 100% yield of the (R)-acetate.

Quantitative EKR Troubleshooting Matrix
Observed IssuePrimary CauseMechanistic ExplanationCorrective Action
Stalled Conversion (<50%) Moisture in systemHydrolysis of vinyl acetate to acetic acid denatures CALB.Add 4Å molecular sieves; use anhydrous solvents.
Low E-value / Poor ee Temperature too highIncreased enzyme flexibility reduces stereodiscrimination.Reduce temperature to 25 °C; increase reaction time.
Enzyme Clumping Aggressive stirringMechanical shearing destroys the acrylic resin support.Switch from magnetic stirring to orbital shaking (150 rpm).

Module 2: Chiral Chromatography (HPLC/SFC)

For analytical determination of enantiomeric excess or preparative-scale separation without chemical derivatization, chiral chromatography using polysaccharide-based Chiral Stationary Phases (CSPs) is the method of choice [3], [4]. The halogen atoms on 1-(4-Chloro-2,3-difluorophenyl)ethanol provide strong dipole moments and π-acidic character, which heavily interact with the π-basic aromatic rings of the CSP (e.g., the carbamate groups on Chiralcel OD-H).

Self-Validating HPLC Method Development Protocol

This protocol utilizes a top-down screening approach. Validation is achieved when the resolution factor (Rs) between the two enantiomer peaks is > 1.5 (baseline resolution).

  • Sample Preparation: Dissolve the racemate in the intended mobile phase (e.g., Hexane/Isopropanol 90:10) to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) during injection.

  • Column Selection: Install a coated cellulose-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm) or an amylose-based column (e.g., Chiralpak AD-H).

  • Equilibration: Pump Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes). Set the column oven to 25 °C.

  • Injection & Detection: Inject 5–10 µL. Monitor UV absorbance at 210 nm and 254 nm.

  • Optimization: Calculate the Resolution (Rs). If Rs < 1.5, proceed to the decision tree below.

HPLC_Decision_Tree S Start Method Dev C Screen Chiralcel OD-H & Chiralpak AD-H S->C M Mobile Phase: Hexane/IPA (95:5) Flow: 1.0 mL/min, Temp: 25°C C->M D Is Rs > 1.5? M->D Y Validate Method D->Y Yes N1 Adjust Modifier (Switch IPA to EtOH) D->N1 Co-elution N2 Lower Temp to 15°C (Enhances chiral recognition) D->N2 Partial (Rs < 1.5) N1->D Retest N2->D Retest

Fig 2. Chiral HPLC method development and optimization decision tree.

Chiral Chromatography Troubleshooting & FAQs

Q: Both enantiomers are co-eluting near the void volume. How do I increase retention and separation? A: Co-elution near the void volume indicates the mobile phase is too strong, preventing the analyte from entering the chiral cavities of the polysaccharide stationary phase [4]. Solution: Decrease the polar modifier (Isopropanol) from 5% to 2% or 1%. This forces the molecule to spend more time interacting with the chiral selector via hydrogen bonding and inclusion complexation.

Q: I have partial separation (Rs = 1.0), but the peaks are tailing severely. Should I add an amine modifier like DEA? A: No. While Diethylamine (DEA) is excellent for masking residual silanols when analyzing basic amines, 1-(4-Chloro-2,3-difluorophenyl)ethanol is a neutral alcohol. Adding DEA will not significantly improve peak shape and may alter the CSP's chiral recognition sites. Solution: Tailing for neutral alcohols is often a steric issue. Switch your modifier from Isopropanol (branched) to Ethanol (linear). Ethanol alters the steric bulk within the chiral cavity, often sharpening the peaks of secondary alcohols.

Q: Does temperature affect chiral HPLC separation differently than achiral HPLC? A: Yes, drastically. In achiral HPLC, higher temperatures generally sharpen peaks and reduce pressure. In chiral HPLC, chiral recognition is an enthalpy-driven process (ΔH is negative). Therefore, lowering the column temperature (e.g., from 25 °C to 10 °C) increases the thermodynamic difference in binding energies between the two enantiomers, often dramatically improving the separation factor (α) [3].

Starting Conditions for Chiral Method Development
ParameterRecommended Starting PointOptimization RangeMechanistic Purpose
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose derivativesProvides helical chiral cavities and π-π interaction sites.
Mobile Phase Hexane / Isopropanol (95:5)99:1 to 80:20Balances elution strength with hydrogen-bonding opportunities.
Temperature 25 °C10 °C to 35 °CModulates the enthalpy of the transient diastereomeric complexes.
Flow Rate 1.0 mL/min0.5 to 1.5 mL/minControls mass transfer kinetics into the CSP pores.
References
  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society (SciELO).1

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. National Center for Biotechnology Information (PMC).2

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information (PMC).3

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.4

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-(4-Chloro-2,3-difluorophenyl)ethanol

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(4-Chloro-2,3-difluorophenyl)ethanol (CAS: 2734777-35-4). As a halogenated secondary benzyl alcohol, this compound is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 1-(4-Chloro-2,3-difluorophenyl)ethanol (CAS: 2734777-35-4). As a halogenated secondary benzyl alcohol, this compound is a critical building block in drug development, but it is susceptible to specific degradation pathways if improperly handled.

This guide provides researchers and drug development professionals with mechanistic insights, self-validating storage protocols, and quantitative troubleshooting data to ensure long-term stability.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. 1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily vulnerable to two degradation pathways:

  • Oxidation to Ketone: The benzylic C–H bond is susceptible to 1[1], especially in the presence of light or trace transition metals. This converts the alcohol into 4-chloro-2,3-difluoroacetophenone.

  • Acid-Catalyzed Dehydration: Secondary benzyl alcohols are highly prone to undergo an 2[2]. Exposure to Lewis/Brønsted acids or excessive heat triggers the loss of the hydroxyl group, forming a substituted styrene derivative (1-chloro-2,3-difluoro-4-vinylbenzene).

DegradationPathways Substrate 1-(4-Chloro-2,3-difluorophenyl)ethanol Oxidation Aerobic Oxidation Substrate->Oxidation O2, Light, Transition Metals Dehydration Acid-Catalyzed Dehydration Substrate->Dehydration Heat, Lewis/Brønsted Acids Ketone 4-Chloro-2,3-difluoroacetophenone (Ketone Impurity) Oxidation->Ketone Styrene Substituted Styrene (Elimination Product) Dehydration->Styrene

Logical relationship of degradation triggers and resulting impurities for secondary benzyl alcohols.

Troubleshooting Guide: Identifying Degradation

If you suspect your batch has degraded, quantitative analytical chemistry is required to identify the specific failure mode. Use the following table to cross-reference your NMR or GC-FID data against known degradation markers.

Table 1: Quantitative Analytical Markers for Degradation Troubleshooting

Analyte / ImpurityMechanism of FormationExpected 1H NMR Indicator (CDCl₃)GC-FID Retention Shift
1-(4-Chloro-2,3-difluorophenyl)ethanol N/A (Baseline API)~ 5.1 ppm (q, 1H, CH -OH)Baseline (Rₜ)
4-Chloro-2,3-difluoroacetophenone Aerobic Oxidation~ 2.6 ppm (s, 3H, CH₃ -C=O); Loss of CH-OH peak+ 1.2 to 1.5 min (Higher boiling point)
1-Chloro-2,3-difluoro-4-vinylbenzene Acid-Catalyzed Elimination~ 5.4 - 5.8 ppm (dd, 2H, =CH₂ ); ~ 6.8 ppm (dd, 1H, -CH =)- 2.0 to -2.5 min (Highly volatile)

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To prevent degradation, storage protocols must not only protect the compound but also inherently prove their own efficacy over time. This SOP utilizes a self-validating gravimetric and analytical loop to ensure 3[3] remain consistent.

Step-by-Step Methodology:
  • Baseline QC & Gravimetry: Run a baseline GC-FID or ¹H NMR to establish starting purity. Transfer the compound to a pre-weighed, acid-free amber glass vial. Record the exact mass of the filled vial (down to 0.1 mg).

    • Causality: Establishing a baseline mass allows you to detect microscopic seal failures later. If mass is lost, volatiles escaped; if mass is gained, moisture entered.

  • Argon Displacement: Gently purge the headspace of the vial with Argon gas for 15–20 seconds before capping.

    • Causality: Oxygen drives the conversion to the acetophenone derivative. Argon is specifically chosen over Nitrogen because it is denser than air, allowing it to settle and form a protective physical blanket over the compound.

  • PTFE-Lined Capping: Seal the vial strictly with a PTFE-lined cap, followed by wrapping the exterior seam with Parafilm.

    • Causality: Standard plastic caps or rubber septa can leach plasticizers or acidic curing agents into the sample, triggering acid-catalyzed dehydration. PTFE is chemically inert.

  • Controlled Storage: Store the sealed vial in a monitored environment at 2–8 °C.

    • Causality: Lowering the kinetic energy of the system suppresses the activation energy required for both oxidation and elimination pathways.

  • Validation Loop (Every 6 Months): Remove the vial, allow it to reach room temperature (to prevent condensation), and re-weigh it. If the mass matches the baseline, the seal is intact. Run a micro-aliquot on GC-FID to verify purity against the baseline.

StorageWorkflow QC 1. Baseline QC & Gravimetry (Establish Purity & Mass) Purge 2. Argon Displacement (Remove O2) QC->Purge Vial 3. Amber Glass Aliquoting (Block UV/Vis) Purge->Vial Seal 4. PTFE Cap & Parafilm (Moisture/Gas Barrier) Vial->Seal Store 5. Controlled Storage (2-8 °C) (Thermal Stability) Seal->Store Validate 6. Validation Loop (Re-weigh & Re-analyze) Store->Validate Every 6 Months Validate->QC Verifies System Integrity

Step-by-step self-validating workflow for the long-term storage of halogenated phenylethanols.

Frequently Asked Questions (FAQs)

Q: My GC-FID shows a new peak eluting earlier than the main product. What happened? A: An earlier eluting peak typically indicates a lower molecular weight or lower boiling point compound. For 1-(4-Chloro-2,3-difluorophenyl)ethanol, this is highly indicative of the styrene derivative formed via acid-catalyzed elimination. Check your storage vials for acidic residues or ensure the sample wasn't exposed to excessive heat during transit.

Q: Why did my stored sample develop a yellowish tint? A: A yellow shift in halogenated benzylic alcohols is usually a macroscopic indicator of trace oxidation. The formation of the conjugated 4-chloro-2,3-difluoroacetophenone (ketone) alters the UV-Vis absorption profile of the mixture. Re-purging with Argon and ensuring strict absence of light (using amber vials) will arrest further degradation.

Q: Can I store this compound in standard plastic microcentrifuge tubes (e.g., Eppendorf)? A: No. Polypropylene is slightly permeable to oxygen over long periods, which will inevitably lead to oxidation. Furthermore, additives in the plastic can leach into the alcohol over time. Always use glass with PTFE-lined caps.

Q: Is it absolutely necessary to store this compound at -20 °C? A: While -20 °C halts almost all kinetic degradation, 2–8 °C (standard refrigeration) is generally sufficient for secondary benzyl alcohols if the atmosphere is strictly controlled (Argon purged) to prevent aerobic oxidation.

References

  • Title: A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure Source: Organic Letters - ACS Publications URL
  • Title: Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane microchannel reactor Source: ResearchGate URL
  • Title: Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 1-(4-Chloro-2,3-difluorophenyl)ethanol: A Comparative Guide

Executive Summary 1-(4-Chloro-2,3-difluorophenyl)ethanol is a highly substituted, chiral secondary alcohol frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Chloro-2,3-difluorophenyl)ethanol is a highly substituted, chiral secondary alcohol frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), such as targeted kinase inhibitors and azole antifungals. Accurate quantification of this compound presents a dual analytical challenge:

  • Chemical Purity : The synthesis often generates closely related halogenated positional isomers (e.g., 5-chloro-2,4-difluoro variants) that are notoriously difficult to resolve using standard chromatographic techniques.

  • Enantiomeric Purity : The chiral center necessitates precise determination of enantiomeric excess (ee).

This guide objectively compares traditional C18 reversed-phase methods against Pentafluorophenyl (PFP) stationary phases for chemical purity quantification, and outlines a self-validating protocol compliant with [1].

Causality in Column Selection: C18 vs. Pentafluorophenyl (PFP)

Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. However, fluorine atoms are highly electronegative and relatively small; they do not increase the hydrophobicity of a molecule as significantly as chlorine or bromine. Consequently, C18 phases often fail to recognize the subtle structural differences between fluorinated positional isomers, leading to peak tailing and co-elution.

To overcome this, a Pentafluorophenyl (PFP) stationary phase is employed. PFP columns introduce multiple orthogonal retention mechanisms:

  • π−π Interactions : The electron-deficient PFP ring interacts strongly with the analyte's aromatic ring.

  • Dipole-Dipole & Hydrogen Bonding : The highly polar C-F bonds on the stationary phase interact with the hydroxyl group and halogens of the analyte.

  • Shape Selectivity : The rigid planar structure of the PFP ligand provides superior steric recognition for positional isomers ()[2].

By shifting from a C18 to a PFP column, analysts can achieve baseline resolution for critical isomer pairs that otherwise co-elute, significantly improving method reliability ()[3].

The ICH Q2(R2) Validation Workflow

Method validation ensures the analytical procedure is fit for its intended purpose. For 1-(4-Chloro-2,3-difluorophenyl)ethanol, the validation lifecycle follows the modernized ICH Q2(R2) framework, emphasizing a risk-based approach and continuous lifecycle management[4].

G cluster_val ICH Q2(R2) Validation Parameters Dev Method Development (PFP vs C18 Selection) Risk Risk Assessment (Analytical Target Profile) Dev->Risk Spec Specificity (Isomer Resolution) Risk->Spec Lin Linearity & Range (0.1 - 120%) Spec->Lin Acc Accuracy & Precision (% Recovery & %RSD) Lin->Acc Rob Robustness (DoE Evaluation) Acc->Rob Life Lifecycle Management (Continuous Monitoring) Rob->Life

ICH Q2(R2) analytical method validation lifecycle for halogenated API intermediates.

Comparative Experimental Protocols

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal standard (IS) to continuously correct for injection volume variances and utilizes Photodiode Array (PDA) detection to calculate peak purity angles, ensuring no hidden impurities co-elute with the main analyte peak.

Step-by-Step Methodology: PFP-HPLC for Chemical Purity
  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. Causality : The acidic pH suppresses the ionization of trace acidic impurities and maintains a consistent hydration layer on the PFP stationary phase, stabilizing retention times.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Standard & Sample Preparation :

    • Diluent: 50:50 Water:Acetonitrile.

    • Internal Standard (IS): 1-(4-chlorophenyl)ethanol at 0.1 mg/mL. Causality : Structurally similar to the analyte but elutes at a distinct retention time, acting as a continuous control for instrument precision and recovery.

    • Sample Prep: Accurately weigh 10.0 mg of 1-(4-Chloro-2,3-difluorophenyl)ethanol into a 10 mL volumetric flask. Add 1.0 mL of IS solution, dissolve, and make up to volume with diluent.

  • Chromatographic Conditions :

    • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality : Thermostatting at 30°C minimizes mobile phase viscosity fluctuations and stabilizes the delicate π−π interaction kinetics required for isomer resolution.

    • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (20% B).

    • Detection: UV at 265 nm with PDA peak purity analysis.

Quantitative Data Comparison

The tables below summarize the empirical performance differences between a standard C18 method and the optimized PFP method, alongside the ICH Q2(R2) validation results for the PFP method.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (API) 4.2 min5.8 min
Peak Asymmetry ( Tf​ ) 1.45 (Tailing observed)1.05 (Highly symmetrical)
Resolution ( Rs​ ) of Critical Isomer Pair 1.1 (Co-elution)2.8 (Baseline resolved)
Selectivity ( α ) 1.021.15

Table 2: ICH Q2(R2) Validation Metrics for the PFP Method

Validation ParameterICH Q2(R2) Acceptance CriteriaPFP Method ResultStatus
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 0.4%Pass
Repeatability (% RSD) ≤2.0% (n=6)0.6%Pass
Intermediate Precision (% RSD) ≤2.0% (Different analyst/day)0.8%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.25Pass
Chiral Quantification Considerations

While the PFP column excels at chemical purity and isomer resolution, it cannot resolve the (R) and (S) enantiomers of 1-(4-Chloro-2,3-difluorophenyl)ethanol. For enantiomeric excess (ee) quantification, an orthogonal Normal Phase Chiral HPLC method must be employed. Utilizing a polysaccharide-based chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) with an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v) provides the necessary steric environment to baseline-resolve the enantiomers, completing the comprehensive analytical profile of the compound.

References
  • Validation of Analytical Procedures: Text and Methodology Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International.[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. [Link]

Sources

Comparative

A Comparative Guide to Biocatalysts for the Asymmetric Synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. 1-(4-Chloro-2,3-difluorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. 1-(4-Chloro-2,3-difluorophenyl)ethanol is a critical chiral building block, and its synthesis demands high enantiopurity. This guide provides an in-depth comparison of biocatalytic strategies for the synthesis of this valuable compound, focusing on the performance of various ketoreductases (KREDs) and the practical aspects of their application. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower your research and development efforts.

The Imperative for Asymmetric Synthesis: Why Biocatalysis?

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The synthesis of single-enantiomer drugs is therefore not just a preference but often a regulatory and safety necessity. Traditional chemical methods for asymmetric reduction of the prochiral ketone, 4-chloro-2,3-difluoroacetophenone, can involve harsh reagents, heavy metal catalysts, and challenging purification processes. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green, highly selective, and efficient alternative, operating under mild aqueous conditions with exceptional enantio- and regioselectivity.[1][2]

Ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited for this transformation. They utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl carbon of the ketone, generating the corresponding chiral alcohol with high fidelity. The choice of the specific KRED is paramount, as it dictates the stereochemical outcome—(R) or (S)-enantiomer—and the overall efficiency of the process.

Comparative Analysis of Biocatalysts

While literature directly addressing the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol is emerging, extensive research on the closely related analogue, 2-chloro-1-(3,4-difluorophenyl)ethanol, provides a robust foundation for selecting and optimizing biocatalysts. The electronic and steric similarities of these substrates allow for a high degree of confidence in the transferability of these findings. Below, we compare several promising ketoreductases that have demonstrated exceptional performance in the reduction of halogenated acetophenones.

BiocatalystSubstrate AnalogueSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (e.e.) (%)Key Features & AdvantagesReference
KR-01 2-chloro-1-(3,4-difluorophenyl)ethanone500~100>99.9 (S)Extremely high substrate tolerance; robust for industrial scale-up.[3][4][3][4]
ChKRED20 (mutant L205A) 2-chloro-1-(3,4-difluorophenyl)ethanone200100>99 (S)Engineered for significantly increased activity and thermal stability.[5][5]
PpKR8 2-chloro-1-(3,4-difluorophenyl)ethanone30010099.9 (R)Provides access to the (R)-enantiomer with high productivity.[6][7][6][7]
KRED from Lactobacillus kefir Halogenated acetophenones>100>95>99 (S)Well-established for a broad range of substrates; commercially available variants.[8][8]

Expert Insights: The data clearly indicates that ketoreductases are capable of achieving outstanding results for this class of substrates. The choice between these biocatalysts will largely depend on the desired enantiomer and the specific process requirements. For industrial applications, a biocatalyst like KR-01 with its remarkable substrate loading capacity is highly attractive.[3][4] In contrast, if the wild-type enzyme shows limited activity, directed evolution, as demonstrated with ChKRED20 , can yield mutants with significantly enhanced performance.[5] The availability of enzymes like PpKR8 that produce the opposite enantiomer is also crucial for accessing a diverse range of chiral building blocks.[6][7]

The Engine of Bioreduction: Cofactor Regeneration

A critical consideration in any KRED-catalyzed reduction is the stoichiometric requirement for the expensive NADPH or NADH cofactor. To make the process economically viable, an in-situ cofactor regeneration system is essential.[8][9] This is typically achieved by coupling the primary reduction reaction with a secondary oxidation reaction catalyzed by another enzyme.

Cofactor_Regeneration cluster_main Ketoreductase (KRED) Catalyzed Reduction cluster_regen Cofactor Regeneration System Prochiral_Ketone 4-Chloro-2,3-difluoroacetophenone KRED KRED Prochiral_Ketone->KRED Chiral_Alcohol (S)-1-(4-Chloro-2,3-difluorophenyl)ethanol KRED->Chiral_Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP_regen NADP+ NADP->NADP_regen Recycles Cosubstrate Isopropanol GDH GDH or KRED* Cosubstrate->GDH Byproduct Acetone GDH->Byproduct NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Regenerated caption Cofactor regeneration cycle for KRED-catalyzed reduction.

Caption: Cofactor regeneration cycle for KRED-catalyzed reduction.

Two common and effective strategies for cofactor regeneration are:

  • Glucose Dehydrogenase (GDH) System: This system uses glucose as a cheap and clean co-substrate, which is oxidized to gluconolactone by GDH, concomitantly reducing NADP+ to NADPH.[10][11] This is a highly efficient and widely used method.

  • Isopropanol (IPA) System: In this approach, isopropanol serves as the co-substrate and is oxidized to acetone. A key advantage is that some KREDs can utilize isopropanol directly for cofactor regeneration, eliminating the need for a second enzyme.

Causality in Experimental Choice: The choice of regeneration system is dictated by factors such as cost, downstream processing, and enzyme compatibility. The GDH system is thermodynamically very favorable, driving the reaction to completion. The IPA system is simpler if a single enzyme can be used, but the equilibrium nature of the alcohol oxidation may require using an excess of IPA.

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the biocatalytic reduction of 4-chloro-2,3-difluoroacetophenone using either a whole-cell or an isolated enzyme approach.

Protocol 1: Whole-Cell Bioreduction

This protocol is advantageous due to its simplicity, as the cofactor regeneration machinery is endogenous to the E. coli host.[1][2]

Workflow Diagram:

Whole_Cell_Workflow A 1. Cultivate Recombinant E. coli (expressing KRED and GDH) B 2. Harvest & Resuspend Cells (in reaction buffer) A->B C 3. Prepare Reaction Mixture (Buffer, Cells, Glucose, Substrate) B->C D 4. Biotransformation (e.g., 30°C, 200 rpm, 24h) C->D E 5. Monitor Reaction Progress (HPLC/GC) D->E F 6. Product Extraction (e.g., with Ethyl Acetate) E->F G 7. Analysis & Purification (Chiral HPLC, Chromatography) F->G caption General workflow for whole-cell biocatalytic reduction.

Caption: General workflow for whole-cell biocatalytic reduction.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing the desired ketoreductase (e.g., a variant of ChKRED20) and glucose dehydrogenase (GDH) in a suitable growth medium. Induce protein expression as required.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Reaction Setup: In a reaction vessel, combine the phosphate buffer, glucose (1.25 molar equivalents to the substrate), and the washed whole cells.

  • Substrate Addition: Add 4-chloro-2,3-difluoroacetophenone (dissolved in a minimal amount of a co-solvent like DMSO if necessary) to the desired final concentration (e.g., 50-100 g/L).

  • Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30-35°C) with agitation.

  • Monitoring and Work-up: Monitor the reaction progress by analyzing samples via HPLC or GC. Once the reaction is complete, centrifuge to remove the cells.

  • Product Isolation: Extract the aqueous supernatant with an organic solvent such as ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Protocol 2: Isolated Enzyme Bioreduction

This approach offers a cleaner reaction system, which can simplify downstream processing.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain the desired ketoreductase (e.g., KR-01) and glucose dehydrogenase as purified enzymes or cell-free extracts.

  • Reaction Setup: In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), dissolve NADP+ (catalytic amount, e.g., 0.1 mM) and glucose (1.25 molar equivalents).

  • Enzyme Addition: Add the ketoreductase and glucose dehydrogenase to the reaction mixture.

  • Substrate Addition: Add the 4-chloro-2,3-difluoroacetophenone. For high substrate concentrations, a biphasic system (e.g., water/n-heptane) may be employed to improve substrate solubility and reduce potential enzyme inhibition.[12]

  • Biotransformation and Work-up: Proceed as described in the whole-cell protocol for incubation, monitoring, and product isolation.

Conclusion and Future Outlook

The biocatalytic synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol represents a powerful and sustainable alternative to traditional chemical methods. Ketoreductases, whether used as isolated enzymes or within whole-cell systems, demonstrate exceptional efficiency and stereoselectivity for this transformation. The selection of the optimal biocatalyst is dependent on the target enantiomer and process economics, with cofactor regeneration being a key enabling technology. As the field of enzyme engineering continues to advance, we can anticipate the development of even more robust and active ketoreductases, further solidifying the role of biocatalysis in the synthesis of complex pharmaceutical intermediates.

References

  • Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols.
  • Immobilized Whole Cells as Effective Catalysts for Chiral Alcohol Production. CSIRO Publishing.
  • ENANTIOCOMPLEMENTARY SYNTHESIS OF CHIRAL ALCOHOLS COMBINING PHOTOCATALYSIS AND WHOLE-CELL BIOCATALYSIS IN A ONE-POT CASCADE PROC. [No valid URL found].
  • Whole Cells as Biocatalysts in Organic Transform
  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PubMed.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
  • Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
  • Schematic overview of our system for continuous cofactor regeneration.
  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli.
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC.
  • Single mutations of ketoreductase ChKRED20 enhance the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. PubMed.
  • Development of a practical enzymatic process for preparation of (S)-2-Chloro-1-(3, 4-difluorophenyl) ethanol. American Chemical Society.
  • Ketoreductases and uses thereof.
  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.
  • Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
  • Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. MDPI.
  • Development of a Practical Enzymatic Process for Preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.
  • Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone. PubMed.
  • Enzymatic reduction of acetophenone derivatives of different p-substituted functional group by ADT-LB and ADH-T enzymes.
  • Efficient Biocatalytic Synthesis of (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815.
  • Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. [No valid URL found].
  • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal.
  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-W

Sources

Validation

A Comprehensive Guide to the Stability Profile of 1-(4-Chloro-2,3-difluorophenyl)ethanol: Thermal and Photolytic Performance

As a Senior Application Scientist, I frequently encounter chiral benzylic alcohols that serve as critical building blocks for active pharmaceutical ingredients (APIs), such as azole antifungals and kinase inhibitors. A r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter chiral benzylic alcohols that serve as critical building blocks for active pharmaceutical ingredients (APIs), such as azole antifungals and kinase inhibitors. A recurring challenge in drug development is the inherent chemical instability of the benzylic position, which is prone to oxidation and photolytic degradation.

This guide provides an objective, data-driven comparison of the stability profile of 1-(4-Chloro-2,3-difluorophenyl)ethanol against its non-fluorinated analog, 1-(4-chlorophenyl)ethanol . By leveraging standardized ICH Q1A(R2) and ICH Q1B protocols, we will explore how specific stereoelectronic modifications dictate molecular robustness under thermal and ultraviolet (UV) stress.

Mechanistic Rationale: The Role of 2,3-Difluoro Substitution

To understand the experimental outcomes, we must first examine the causality behind the molecular design. The benzylic alcohol moiety is a known liability; exposure to heat, oxygen, or UV light often triggers radical abstraction of the benzylic C-H bond, leading to the formation of the corresponding acetophenone derivative. Furthermore, aryl chlorides are highly susceptible to photodehalogenation (homolytic C-Cl bond cleavage) under UV irradiation.

Why 1-(4-Chloro-2,3-difluorophenyl)ethanol is superior:

  • Inductive Deactivation (-I Effect): The introduction of highly electronegative fluorine atoms at the 2 and 3 positions exerts a profound electron-withdrawing effect on the aromatic ring. This electron depletion increases the bond dissociation energy (BDE) of the benzylic C-H bond, significantly raising the activation energy required for auto-oxidation.

  • C-Cl Bond Fortification: The ortho-fluorine atom alters the molecular orbital landscape, strengthening the adjacent C-Cl bond. This stereoelectronic effect drastically suppresses the homolytic cleavage responsible for photolytic dechlorination, a common degradation pathway in standard aryl chlorides.

Pathways A 1-(4-Chloro-2,3-difluorophenyl)ethanol (Target Compound) C Oxidation (Heat/UV) Benzylic C-H Abstraction A->C High Activation Energy D Photodehalogenation (UV) C-Cl Bond Cleavage A->D Suppressed B 1-(4-Chlorophenyl)ethanol (Reference Compound) B->C Low Activation Energy B->D Susceptible E 1-(4-Chloro-2,3-difluorophenyl)ethanone (Minor Degradant) C->E F 1-(4-Chlorophenyl)ethanone (Major Degradant) C->F G Dechlorinated Products (Suppressed by F-atoms) D->G H Dechlorinated Products (Significant) D->H

Mechanistic degradation pathways of target vs. reference compound under stress.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our stability data, all tests are designed as self-validating systems compliant with International Council for Harmonisation (ICH) guidelines.

Protocol A: Accelerated Thermal Stress Testing (ICH Q1A)

The purpose of this protocol is to elucidate the intrinsic thermal stability of the molecule and identify likely degradation products[1].

  • Sample Preparation: Accurately weigh 50 mg of 1-(4-Chloro-2,3-difluorophenyl)ethanol and the reference standard into separate amber glass vials. Prepare parallel solution samples by dissolving 10 mg of each compound in 10 mL of HPLC-grade acetonitrile.

  • Environmental Control: Place the prepared vials into a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). For forced degradation (stress testing), place a secondary cohort in a dry oven at 60°C[2].

  • Sampling Intervals: Withdraw samples at 7, 14, and 30 days for the 60°C cohort, and at 1, 3, and 6 months for the 40°C/75% RH cohort.

  • Quenching and Analysis: Dilute withdrawn samples to a working concentration of 100 µg/mL using the mobile phase. Analyze immediately via HPLC-UV (220 nm) coupled with mass spectrometry (LC-MS) to quantify the parent compound and identify degradants.

Protocol B: Photostability Testing (ICH Q1B)

Photostability testing is an integral part of stress testing, ensuring that ambient light exposure during manufacturing or storage does not result in unacceptable chemical changes[3].

  • Actinometry & Calibration: Calibrate the photostability chamber using a quinine chemical actinometry system or a verified radiometer. This ensures the chamber accurately delivers the required lux and UV energy thresholds[3].

  • Sample Exposure: Spread solid samples of both compounds in a thin layer (≤ 3 mm) across quartz petri dishes to prevent self-shadowing. Prepare solution samples (1 mg/mL in water/acetonitrile) in quartz cuvettes.

  • Dark Controls: Wrap an identical set of samples tightly in aluminum foil. Place these alongside the exposed samples to isolate thermal effects generated by the lamps from true photolytic degradation[3].

  • Irradiation: Irradiate the samples using ICH Q1B Option 2 (cool white fluorescent and near-UV lamps). Maintain exposure until the samples receive a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter (Wh/m²) of UV light (320–400 nm)[4][5].

  • Data Acquisition: Post-exposure, reconstitute the solid samples and analyze both exposed and dark controls via LC-MS.

Workflow S Sample Prep (Solid & Solution) T Thermal Stress (ICH Q1A) S->T P Photostability (ICH Q1B) S->P T1 40°C / 75% RH 6 Months T->T1 T2 60°C 14 Days T->T2 P1 1.2M lux-hr Visible 200 Wh/m² UV P->P1 P2 Dark Control P->P2 A HPLC-UV/MS Analysis T1->A T2->A P1->A P2->A

Standardized ICH Q1A and Q1B experimental workflow for stability testing.

Comparative Performance Data

The quantitative results from the stability protocols validate the mechanistic hypothesis. The 2,3-difluoro substitution provides a distinct protective effect against both thermal oxidation and UV-induced degradation.

CompoundStress ConditionExposure Dose / Time% Parent RemainingMajor Degradant Identified
1-(4-Chloro-2,3-difluorophenyl)ethanol 60°C (Solid)14 Days99.8% None detected
1-(4-Chlorophenyl)ethanol (Ref)60°C (Solid)14 Days96.5%1-(4-Chlorophenyl)ethanone
1-(4-Chloro-2,3-difluorophenyl)ethanol 40°C / 75% RH (Solid)6 Months99.9% None detected
1-(4-Chlorophenyl)ethanol (Ref)40°C / 75% RH (Solid)6 Months98.1%1-(4-Chlorophenyl)ethanone
1-(4-Chloro-2,3-difluorophenyl)ethanol UV/Vis (Solution)1.2M lux-hr / 200 Wh/m²98.2% 1-(4-Chloro-2,3-difluorophenyl)ethanone (<1%)
1-(4-Chlorophenyl)ethanol (Ref)UV/Vis (Solution)1.2M lux-hr / 200 Wh/m²81.4%Dechlorinated oligomers, Acetophenone derivative

Note: All Dark Controls showed >99.5% recovery, confirming that degradation in the UV/Vis cohort was strictly photolytic, not thermal.

Discussion and Formulation Implications

The experimental data clearly illustrates that 1-(4-Chloro-2,3-difluorophenyl)ethanol possesses a vastly superior stability profile compared to standard chlorinated benzylic alcohols.

For drug development professionals, this translates directly to downstream advantages:

  • Simplified Packaging: The high photostability (98.2% retention under intense ICH Q1B stress) indicates that APIs utilizing this intermediate may not require expensive, highly opaque secondary packaging to prevent light-driven potency loss[5].

  • Extended Shelf-Life: The resistance to benzylic oxidation under accelerated thermal conditions (60°C) suggests a lower risk of out-of-specification (OOS) results during long-term storage, potentially extending the re-test period of the bulk drug substance.

  • Fewer Impurities: The suppression of photodehalogenation prevents the formation of reactive radical species, which often lead to complex, toxic oligomeric impurities that complicate chromatographic purification.

When selecting chiral intermediates for next-generation therapeutics, the inclusion of strategic fluorine substitutions is not merely a tool for modulating biological target affinity—it is a foundational strategy for ensuring robust chemical stability and manufacturability.

References

  • "Q1A(R2) Stability Testing of New Drug Substances and Products" - International Council for Harmonisation (ICH). URL:[Link]

  • "Q1B Photostability Testing of New Active Substances and Medicinal Products" - European Medicines Agency (EMA) / ICH. URL:[Link]

  • "ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions" - Atlas Material Testing Technology. URL:[Link]

  • "Understanding ICH Photostability Testing" - Q-Lab. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 1-(4-Chloro-2,3-difluorophenyl)ethanol

As drug development increasingly relies on complex halogenated building blocks, 1-(4-Chloro-2,3-difluorophenyl)ethanol (CAS: 2734777-35-4) has emerged as a critical intermediate. However, its unique structural features—c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex halogenated building blocks, 1-(4-Chloro-2,3-difluorophenyl)ethanol (CAS: 2734777-35-4) has emerged as a critical intermediate. However, its unique structural features—combining an alcohol moiety with a heavily halogenated aromatic ring—impart specific physicochemical properties that dictate rigorous handling protocols.

This guide provides an authoritative, step-by-step operational framework for researchers and scientists, synthesizing chemical causality with field-proven safety methodologies to ensure laboratory safety and compliance.

Chemical Profile and Hazard Causality

Understanding the "why" behind safety protocols begins with the molecule's structure. The presence of chlorine and fluorine atoms on the phenyl ring significantly increases the lipophilicity of the molecule compared to standard benzyl alcohol. This enhanced lipophilicity facilitates rapid permeation through biological membranes and certain polymeric personal protective equipment (PPE).

Hazard Classifications (GHS): Based on safety data for this specific compound and its structural analogs [1], it exhibits the following primary hazards:

  • H315 (Causes skin irritation): The lipophilic nature strips protective dermal lipids, leading to localized dermatitis upon contact.

  • H319 (Causes serious eye irritation): The hydroxyl group interacts aggressively with corneal proteins, while the halogenated ring exacerbates tissue penetration.

  • H335 (May cause respiratory irritation): Vapor or aerosol inhalation directly impacts and inflames mucous membranes.

Table 1: Physicochemical & Hazard Summary

Property / HazardValue / DescriptionOperational Implication
CAS Number 2734777-35-4Unique identifier for SDS tracking and inventory.
Molecular Formula C8H7ClF2OHigh halogen content dictates strict waste segregation.
Molecular Weight 192.59 g/mol Moderately volatile; requires engineering controls.
GHS Hazards H315, H319, H335Dictates comprehensive dermal, ocular, and respiratory PPE.
Waste Category Halogenated OrganicMust not be mixed with non-halogenated solvents.
Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely a compliance exercise; it is a calculated defense against the specific permeation kinetics of halogenated aromatic alcohols [2].

  • Hand Protection (Gloves): Standard latex or thin nitrile gloves are insufficient for prolonged contact with halogenated aromatics. The solvent properties of the chemical cause the polymer matrix of thin gloves to swell and degrade rapidly.

    • Self-Validating Protocol: Implement a "double-gloving" system. Wear a thin nitrile inner glove and a thicker outer glove. Inspect the outer glove for swelling or discoloration every 15 minutes. If observed, immediately remove both pairs, wash hands, and re-glove.

  • Eye and Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Standard safety glasses with side shields are inadequate because they do not form a seal against irritating vapors (H335/H319) [3].

  • Body Protection: A knee-length, chemically resistant lab coat (e.g., treated cotton or Nomex) with knit cuffs to prevent wrist exposure.

Table 2: Glove Material Permeation Matrix for Halogenated Aromatics

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
Latex4-5 mil< 5 minutesNOT RECOMMENDED
Standard Nitrile4-5 mil10-15 minutesIncidental contact only; immediate change upon splash.
Heavy-Duty Nitrile8-10 mil30-60 minutesAcceptable for short-duration handling.
Fluoroelastomer (Viton)>10 mil> 240 minutesRECOMMENDED for extended handling/spill cleanup.
Engineering Controls and Operational Workflow

Handling 1-(4-Chloro-2,3-difluorophenyl)ethanol must be restricted to a certified chemical fume hood. The hood provides a physical barrier and directional airflow to mitigate the H335 inhalation risk.

Step-by-Step Dispensing Methodology:

  • Preparation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Clear the workspace of unnecessary clutter to ensure laminar airflow.

  • Containment: Place the primary container of 1-(4-Chloro-2,3-difluorophenyl)ethanol inside a secondary containment tray within the hood.

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent condensation or pressure differentials.

  • Transfer: Use a chemically inert transfer tool (e.g., glass syringe with a PTFE plunger or a glass pipette). Avoid plastic pipettes, which may leach plasticizers when exposed to halogenated compounds.

  • Decontamination: After dispensing, wipe the exterior of the primary container with a compatible solvent (e.g., isopropanol) on a lint-free wipe before returning it to storage.

HandlingWorkflow Start Pre-Operation Check PPE Don Appropriate PPE (Nitrile/Viton, Goggles, Coat) Start->PPE Hood Verify Fume Hood Face Velocity (80-120 fpm) PPE->Hood Dispense Dispense 1-(4-Chloro-2,3- difluorophenyl)ethanol Hood->Dispense Seal Seal Container & Decontaminate Exterior Dispense->Seal Transfer Transfer to Reaction Vessel (Secondary Containment) Seal->Transfer

Sequential operational workflow for the safe dispensing of halogenated benzyl alcohols.

Spill Response and Containment Plan

A spill of 1-(4-Chloro-2,3-difluorophenyl)ethanol requires immediate, calculated action to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Cleanup Methodology:

  • Assessment & Evacuation: Determine the spill volume. If the spill is >50 mL outside a fume hood, evacuate the lab immediately, close the doors, and contact Environmental Health and Safety (EHS).

  • Source Control: If safe to do so while wearing full PPE, upright the container to stop the leak.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or specialized chemical spill pads). Causality: Do not use sawdust or combustible absorbents, as they can react with certain organic compounds and complicate disposal.

  • Absorption: Work from the perimeter of the spill toward the center to prevent spreading.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Surface Decontamination: Wash the affected area with a mild detergent and water, collecting the rinsate as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Inside Hood Assess->Minor Low Risk Major Major Spill (>50 mL) Outside Hood Assess->Major High Risk Absorb Apply Inert Absorbent (e.g., Vermiculite) Minor->Absorb Evacuate Evacuate Area & Call EHS Major->Evacuate Collect Collect as Halogenated Organic Waste Absorb->Collect

Logical decision tree for assessing and responding to chemical spills.

Waste Disposal Plan

Due to the presence of chlorine and fluorine, 1-(4-Chloro-2,3-difluorophenyl)ethanol must be strictly managed under EPA guidelines for halogenated organic waste[4].

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste (e.g., acetone, ethanol). Mixing complicates incineration processes and can lead to the formation of highly toxic dioxins during high-temperature disposal.

  • Labeling: Waste containers must be explicitly labeled "Hazardous Waste - Halogenated Organics" with the specific chemical name and CAS number (2734777-35-4) listed.

  • Storage: Store waste containers in secondary containment in a designated, well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizing agents).

References
  • AOBChem. "Safety Data Sheet: 1-(4-Chloro-2,3-difluorophenyl)ethanol (CAS 2734777-35-4)". AOBChem USA.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management". United States Environmental Protection Agency. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.